SY43GUR3DE

Übersicht

Beschreibung

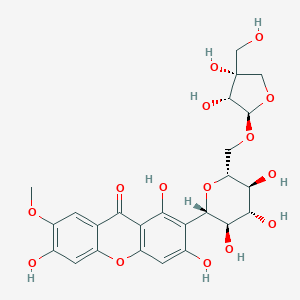

Polygalaxanthone III is a xanthone glycoside found in P. hongkongensis and has antioxidant activity . It scavenges hydroxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays . It’s also an effective anti-inflammatory ingredient in Polygala japonica Houtt .

Synthesis Analysis

Polygalaxanthone III was first isolated and identified from P. tenuifolia roots in 1994 . The structures of three standard samples commercially available as polygalaxanthone III were characterized by LC/MS and NMR . LC/MS analysis revealed that two molecular types exist .Molecular Structure Analysis

Both molecular types are chromatographically separable but have an identical mass number with distinguishable MS/MS spectra . One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety . They are structural isomers at the connecting position of glucose to apiose 1-position .Physical And Chemical Properties Analysis

Polygalaxanthone III has a molecular formula of C25H28O15 . Its average mass is 568.481 Da and its monoisotopic mass is 568.142822 Da . It has 8 defined stereocentres .Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkung

Polygalaxanthone III weist potente entzündungshemmende Wirkungen auf. In einer Studie von Yang et al. wurde festgestellt, dass es Entzündungen in Lipopolysaccharid-stimulierten Makrophagen herunterreguliert . Diese Eigenschaft macht es für Erkrankungen mit Entzündungen relevant, wie z. B. Hauterkrankungen und Autoimmunerkrankungen.

Wundheilung und Hautreparatur

Polygalaxanthone III wurde äußerlich auf Geschwüre angewendet und zeigte eine schnelle Wundheilung. Es reparierte erfolgreich durch Malassezia stimulierte Hautschäden durch Aktivierung des STAT3-Signalwegs . Seine Fähigkeit, die Geweberegeneration zu beschleunigen, macht es für die Wundversorgung und dermatologische Anwendungen wertvoll.

Antioxidative Eigenschaften

Diese Verbindung fängt Hydroxyl- und 2,2-Diphenyl-1-picrylhydrazyl (DPPH)-Radikale ab, was auf eine antioxidative Aktivität hinweist . Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und der Vorbeugung verschiedener Krankheiten.

Steigerung der Schwerölförderung

Im Bereich der Erdöltechnik wurde Polygalaxanthone III auf sein Potenzial zur Steigerung der Schwerölförderung untersucht. Laborstudien deuten darauf hin, dass Polymere, die diese Verbindung enthalten, die Schwerölförderung um über 20 % steigern können . Feldbeispiele in China, der Türkei und Oman haben den Erfolg der Polymerflutung in Schwerölfeldern gezeigt.

Biomedizinische Anwendungen

Biomedizinische Polymere, die mit Polygalaxanthone III synthetisiert wurden, haben vielversprechende Anwendungen in verschiedenen Bereichen:

- Regenerative Medizin: Die entzündungshemmenden und wundheilenden Eigenschaften der Verbindung machen sie für das Tissue Engineering und regenerative Therapien relevant .

Qualitätskontrolle in der traditionellen Medizin

Polygalaxanthone III dient als Standard für die Qualitätskontrolle in der traditionellen Medizin. Es ist ein Hauptbestandteil von „Polygala Root“ (Polygala tenuifolia Wurzeln) und wird seit Jahrhunderten verwendet . Sein Vorhandensein stellt die Authentizität und Wirksamkeit von pflanzlichen Präparaten sicher.

Wirkmechanismus

Target of Action

Polygalaxanthone III, also known as SY43GUR3DE, is a compound extracted from the plant Polygala tenuifolia Willd . It has been found to interact with multiple targets, including neurotransmitter receptors such as A2AR, NMDA-R, and GluR . It also inhibits the enzyme CYP2E1, which is involved in the metabolism of various substances within the body .

Mode of Action

Polygalaxanthone III exhibits a broad range of pharmacological effects due to its interaction with various targets. It has been found to have antioxidant and anti-inflammatory effects, and it can also regulate the hypothalamic–pituitary–adrenal axis (HPA) and affect neurotransmitter release . It inhibits the chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 .

Biochemical Pathways

The compound’s effects on the body are mediated through several biochemical pathways. Its antioxidant and anti-inflammatory effects are associated with apoptosis, a process of programmed cell death . It also improves neurogenesis, regeneration, differentiation, and neuronal plasticity . Furthermore, it affects the lipid droplet formation in cells .

Pharmacokinetics

The pharmacokinetics of Polygalaxanthone III have been studied in rats. A specific LC-MS/MS method has been developed for the simultaneous analysis of Polygalaxanthone III and other compounds in rat plasma . .

Result of Action

Polygalaxanthone III has been found to have beneficial effects on several conditions, especially neurological diseases such as anxiety, depression, cognitive dysfunction, Alzheimer’s disease (AD), and Parkinson’s disease (PD) . It has also been found to repair skin injury caused by Malassezia, a genus of fungi .

Action Environment

The action of Polygalaxanthone III can be influenced by various environmental factors. For instance, it has been applied externally to ulcerations to heal wounds quickly . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Polygalaxanthone III has been found to have inhibitory effects on the Cytochrome P450 (CYP450) enzyme . Specifically, it inhibits the 6-hydroxylation of chlorzoxazone catalyzed by CYP2E1, with an IC50 of 50.56μM . This suggests that Polygalaxanthone III can interact with and modulate the activity of certain enzymes in the body, potentially influencing various biochemical reactions.

Cellular Effects

It has been reported that Polygalaxanthone III can affect the formation of lipid droplets in HaCaT cells . This suggests that Polygalaxanthone III may influence cellular processes related to lipid metabolism and storage.

Molecular Mechanism

It has been suggested that its wound-healing effects may be related to the STAT3 pathway . This implies that Polygalaxanthone III may interact with specific biomolecules, potentially influencing gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

It has been reported that Polygalaxanthone III was applied externally to skin ulcerations in a mouse model, and it successfully healed the wounds quickly . This suggests that Polygalaxanthone III may have stable and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory effects on the CYP450 enzyme , it may be involved in drug metabolism pathways that are mediated by this enzyme.

Eigenschaften

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJUCXMVRPAONX-AYATVRNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162857-78-5 | |

| Record name | Polygalaxanthone III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162857785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYGALAXANTHONE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY43GUR3DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

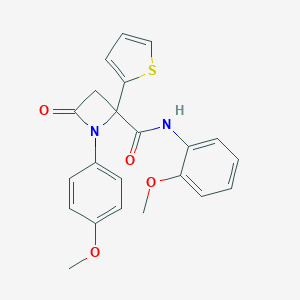

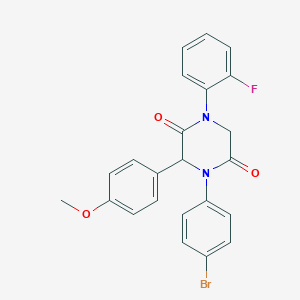

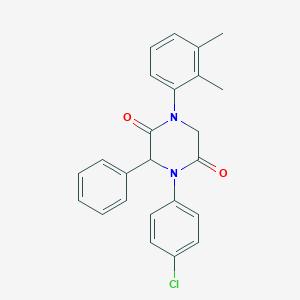

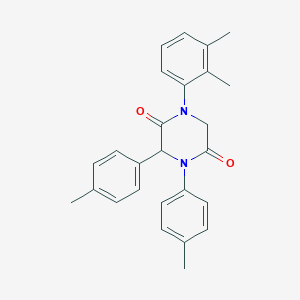

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

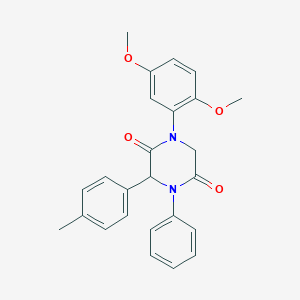

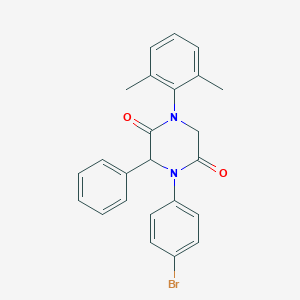

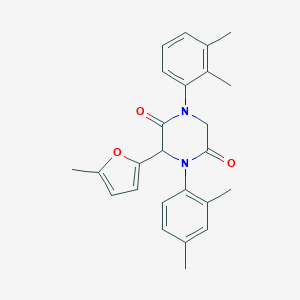

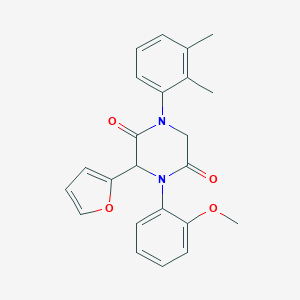

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylamino)phenyl]-1-(2-methoxyphenyl)-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242569.png)

![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242590.png)

![1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242591.png)